molecular formula C21H22FNO4 B1390971 (S)-4-Benzyl-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)oxazolidin-2-one CAS No. 852148-49-3

(S)-4-Benzyl-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)oxazolidin-2-one

Cat. No.: B1390971
CAS No.: 852148-49-3
M. Wt: 371.4 g/mol
InChI Key: HHUXYEQQINYZFS-OALUTQOASA-N
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Description

(S)-4-Benzyl-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the benzyl group: This step often involves the use of benzyl halides in the presence of a base to form the benzylated intermediate.

    Addition of the fluorophenyl group: This can be accomplished through a Friedel-Crafts acylation reaction using a fluorobenzene derivative and an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents such as lithium aluminum hydride.

    Substitution: The benzyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like osmium tetroxide or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in alcohols.

Scientific Research Applications

(S)-4-Benzyl-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)oxazolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.

    Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biological Studies: It is employed in studies investigating enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit, thereby preventing the formation of essential proteins. The fluorophenyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Benzyl-3-((S)-5-phenyl-5-hydroxypentanoyl)oxazolidin-2-one: Lacks the fluorine atom, which may result in different binding properties and biological activity.

    (S)-4-Benzyl-3-((S)-5-(4-chlorophenyl)-5-hydroxypentanoyl)oxazolidin-2-one: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and applications.

Uniqueness

(S)-4-Benzyl-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)oxazolidin-2-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity, biological activity, and overall properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable molecule in various research and industrial applications.

Properties

IUPAC Name

(4S)-4-benzyl-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO4/c22-17-11-9-16(10-12-17)19(24)7-4-8-20(25)23-18(14-27-21(23)26)13-15-5-2-1-3-6-15/h1-3,5-6,9-12,18-19,24H,4,7-8,13-14H2/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUXYEQQINYZFS-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCCC(C2=CC=C(C=C2)F)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)CCC[C@@H](C2=CC=C(C=C2)F)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670481
Record name (4S)-4-Benzyl-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852148-49-3
Record name (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-(phenylmethyl)-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852148-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-4-Benzyl-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxazolidinone, 3-[(5S)-5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl]-4-(phenylmethyl)-, (4S)
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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